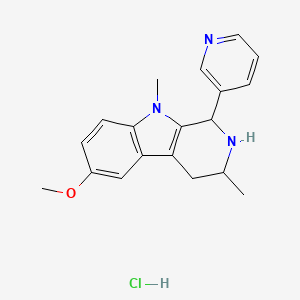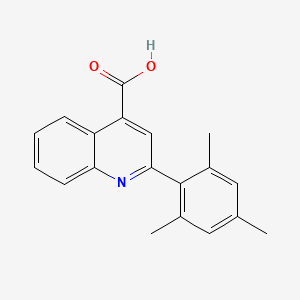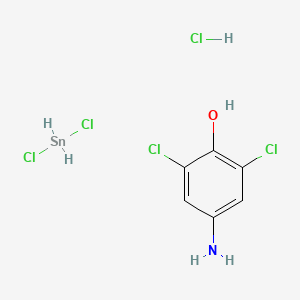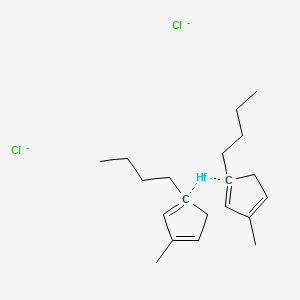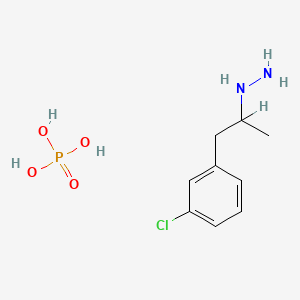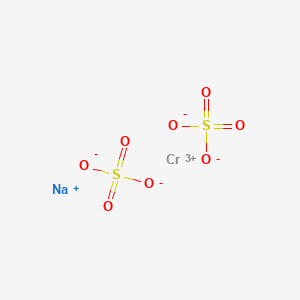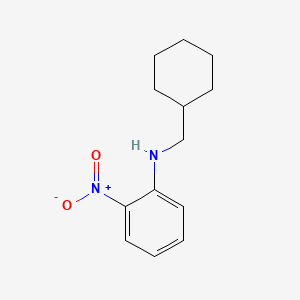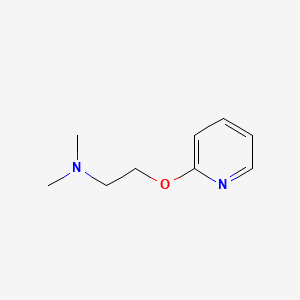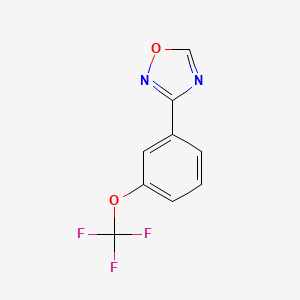
3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an appropriate nitrile oxide can yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable for large-scale production. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethoxy group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethoxy)benzeneboronic acid
- 3-(Trifluoromethoxy)phenylboranediol
Uniqueness
3-(3-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole is unique due to the presence of both the trifluoromethoxy group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H5F3N2O2 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC名 |
3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-3-1-2-6(4-7)8-13-5-15-14-8/h1-5H |
InChIキー |
KYYMTPJNCGSKNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NOC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


